molecular formula C15H10BrClN2OS B3013147 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 941922-64-1

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3013147
CAS No.: 941922-64-1
M. Wt: 381.67
InChI Key: YZJUJAKQJPJGNE-UHFFFAOYSA-N
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Description

4-Bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with chlorine and methyl groups at the 7- and 4-positions, respectively. The benzamide moiety is further substituted with a bromine atom at the para position of the benzene ring. Its molecular formula is C₁₅H₁₀BrClN₂OS, with a molecular weight of 397.68 g/mol.

Properties

IUPAC Name

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2OS/c1-8-2-7-11(17)13-12(8)18-15(21-13)19-14(20)9-3-5-10(16)6-4-9/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJUJAKQJPJGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of 7-chloro-4-methyl-1,3-benzothiazole: This can be achieved by reacting 4-methyl-2-aminothiophenol with chloroacetyl chloride under acidic conditions.

    Bromination of Benzamide: The benzamide is brominated at the 4th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the 7-chloro-4-methyl-1,3-benzothiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

    Materials Science: Employed in the synthesis of advanced materials, including polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the N-(benzothiazol-2-yl)benzamide scaffold, focusing on substituent variations, molecular properties, and synthetic yields (where available).

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Benzothiazole Substituents Benzamide Substituents Molecular Formula Molecular Weight (g/mol) Key Data
4-Bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (Target) 7-Cl, 4-CH₃ 4-Br C₁₅H₁₀BrClN₂OS 397.68
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-1-sulfonyl)benzamide 5-Cl, 4-CH₃ 4-(3,4-dihydroquinoline-1-sulfonyl) C₂₄H₂₀ClN₃O₃S₂ 498.02 Available: 28 mg
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide 7-Cl, 4-CH₃ 4-(diethylsulfamoyl) C₁₉H₂₀ClN₃O₃S₂ 446.00 Available: 15 mg
N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide 5-CH₃, 6-CH₃ 4-(morpholine-4-sulfonyl) C₂₀H₂₁N₃O₄S₂ 455.58 Available: 1 mg
4-[Benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (BB03377) 7-Cl, 4-CH₃ 4-[benzyl(ethyl)sulfamoyl] C₂₄H₂₂ClN₃O₃S₂ 500.03 CAS: 919704-11-3
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide 7-Cl, 4-CH₃ 2-OCH₃ C₁₆H₁₃ClN₂O₂S 356.81 CAS: 868230-87-9
4-Bromo-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A9) Not applicable (biphenyl core) 4-Br, biphenyl-furan hybrid C₂₃H₁₆BrNO₂ 426.29 Synthesis yield: 59%

Key Observations

Substituent Diversity: The benzothiazole ring in analogs varies in halogenation (e.g., 5-Cl vs. 7-Cl) and alkylation (e.g., 4-CH₃, 5/6-CH₃). The benzamide moiety exhibits the most variability, with substituents ranging from bromine (target compound) to sulfonamide derivatives (e.g., diethylsulfamoyl, morpholine-sulfonyl) and methoxy groups. Sulfonamide-containing analogs (e.g., BB03377) have higher molecular weights (~500 g/mol) due to bulky substituents .

Synthetic Accessibility :

  • Compound A9 (59% yield) demonstrates moderate synthetic efficiency compared to the target compound, though direct yield data for the latter are unavailable .
  • Availability of analogs in screening libraries (e.g., 1–28 mg quantities) suggests their utility in preliminary pharmacological studies .

Structural Hybrids :

  • A9 replaces the benzothiazole core with a biphenyl-furan system, illustrating how core modifications can drastically alter physicochemical properties (e.g., reduced molecular weight, increased aromaticity) .

Biological Activity

4-Bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrClN2SC_{13}H_{10}BrClN_2S, with a molecular weight of approximately 317.75 g/mol. The compound features a benzothiazole core, which is known for its pharmaceutical relevance.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with appropriate carboxylic acid derivatives.
  • Chlorination and Methylation : The introduction of the 7-chloro and 4-methyl groups is performed via electrophilic aromatic substitution.
  • Bromination : Bromine or N-bromosuccinimide (NBS) is used to introduce the bromine atom.
  • Amidation : The final step involves reacting the brominated benzothiazole with an amine to form the desired benzamide.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including this compound. For example:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. One study reported that it inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 1.25 µM to 2.31 µM .
Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

The mechanism involves cell cycle arrest at the G2 phase and induction of apoptosis through inhibition of key signaling pathways such as FGFR1 .

Antibacterial Activity

Benzothiazole derivatives are also noted for their antibacterial properties. While specific data on this compound's antibacterial activity is limited, related studies indicate that similar derivatives exhibit significant inhibition against various bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • FGFR Inhibition : The compound has been shown to bind effectively to fibroblast growth factor receptors (FGFR), leading to downstream effects on cell proliferation and survival pathways.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, which is critical for its anticancer efficacy.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in clinical settings:

  • Study on NSCLC : A series of derivatives were tested for their ability to inhibit FGFR1 in NSCLC models, demonstrating promising results that suggest further development could lead to effective therapies .
  • Antibacterial Screening : Compounds structurally related to benzothiazoles were evaluated against common bacterial pathogens, showing varying degrees of effectiveness that warrant further investigation into their mechanisms and potential applications .

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